![molecular formula C22H16N2O4 B12551652 2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine CAS No. 142890-90-2](/img/structure/B12551652.png)
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine is a complex organic compound characterized by its unique structure, which includes two 1,3-benzodioxole groups attached to a pyrazine ring via ethenyl linkers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine typically involves the following steps:
Preparation of 2-(2H-1,3-benzodioxol-5-yl)ethanal: This intermediate can be synthesized from 1,3-benzodioxole through a series of reactions, including formylation and subsequent reduction.
Condensation Reaction: The aldehyde intermediate is then subjected to a condensation reaction with 2,6-diaminopyrazine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The ethenyl linkers can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)ethanamine: Shares the benzodioxole moiety but differs in the linker and core structure.
3-(1,3-benzodioxol-5-yl)acrylaldehyde: Contains a similar benzodioxole group but has an acrylaldehyde linker.
6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one: Features a benzodioxole group with a different core structure.
Uniqueness
2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine is unique due to its dual benzodioxole groups attached to a pyrazine ring, which imparts distinct chemical and physical properties. This structure allows for diverse applications in various scientific fields, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
142890-90-2 |
|---|---|
Molekularformel |
C22H16N2O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2,6-bis[2-(1,3-benzodioxol-5-yl)ethenyl]pyrazine |
InChI |
InChI=1S/C22H16N2O4/c1(15-3-7-19-21(9-15)27-13-25-19)5-17-11-23-12-18(24-17)6-2-16-4-8-20-22(10-16)28-14-26-20/h1-12H,13-14H2 |
InChI-Schlüssel |
ZTBGAUFXGFZZHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CN=CC(=N3)C=CC4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


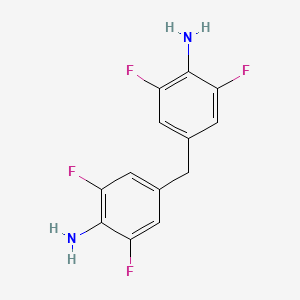
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)

![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
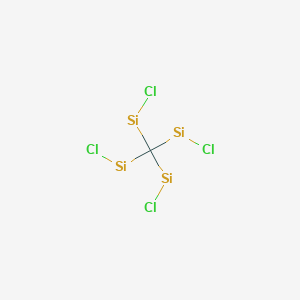
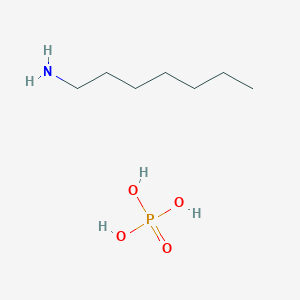
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
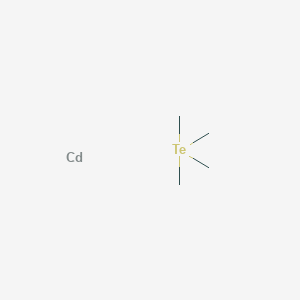

methanone](/img/structure/B12551631.png)
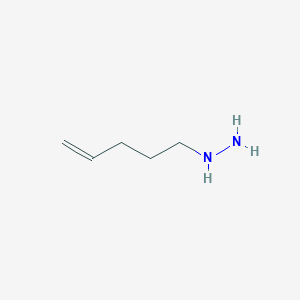
![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
